molecular formula C21H21N B289829 2-(2,3-Diphenylpropyl)-6-methylpyridine

2-(2,3-Diphenylpropyl)-6-methylpyridine

Cat. No.: B289829
M. Wt: 287.4 g/mol
InChI Key: HNNKEMLGIJUJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Diphenylpropyl)-6-methylpyridine is a pyridine derivative characterized by a 6-methylpyridine core substituted with a 2,3-diphenylpropyl group. For instance, describes the synthesis of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide, which shares the diphenylpropyl motif and employs sodium iodide and chlorotrimethylsilane in acetonitrile under reflux conditions. Such methods may parallel those used for synthesizing this compound, though substitution patterns (e.g., acetamide vs. pyridine) would alter reactivity and purification requirements.

Properties

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2,3-diphenylpropyl)-6-methylpyridine

InChI

InChI=1S/C21H21N/c1-17-9-8-14-21(22-17)16-20(19-12-6-3-7-13-19)15-18-10-4-2-5-11-18/h2-14,20H,15-16H2,1H3

InChI Key

HNNKEMLGIJUJRS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Features
2-(2,3-Diphenylpropyl)-6-methylpyridine 6-Methylpyridine 2,3-Diphenylpropyl (Inferred) C₂₁H₂₁N High steric bulk; aromatic interactions
6,6'-Dimethyl-2,2'-Dipyridyl 2,2'-Bipyridine 6,6'-Dimethyl C₁₂H₁₂N₂ Rigid, planar; coordination chemistry applications
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 6-Methylpyridine 2,3-Dimethoxybenzoyl C₁₆H₁₆NO₃ Electron-withdrawing groups; potential pharmacological activity
2-Hydrazinyl-6-methylpyridine 6-Methylpyridine 2-Hydrazinyl C₆H₉N₃ Reactive hydrazine group; synthetic versatility

Key Observations :

  • Steric and Electronic Effects : The 2,3-diphenylpropyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or hydrazinyl groups. This could reduce reactivity in nucleophilic substitution but enhance π-π stacking in supramolecular applications.
  • Coordination Chemistry : Unlike 6,6'-Dimethyl-2,2'-Dipyridyl (a classic ligand in metal complexes due to its bipyridyl core), the target compound’s single pyridine ring and bulky substituents may limit its utility in catalysis.
  • Pharmacological Potential: The dimethoxybenzoyl analog highlights how electron-withdrawing groups can modulate bioactivity, whereas the diphenylpropyl group may improve membrane permeability in drug candidates.

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